Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is an organic compound belonging to the benzodioxole family, characterized by its unique dioxole structure and an acetate functional group. This compound is notable for its potential biological activity and applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is classified as:
The synthesis of methyl (2-methyl-1,3-benzodioxol-2-yl)acetate typically involves the following methods:
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate has a distinctive molecular structure featuring a benzodioxole moiety attached to an acetate group. The structural formula can be represented as follows:
Key structural data include:
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate participates in several chemical reactions:
The reactivity of methyl (2-methyl-1,3-benzodioxol-2-yl)acetate may vary based on substituents on the benzodioxole ring, influencing its chemical behavior and biological activity.
The mechanism of action for methyl (2-methyl-1,3-benzodioxol-2-yl)acetate primarily involves its interaction with biological targets such as enzymes or receptors:
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate exhibits several notable physical properties:
Key chemical properties include:
Relevant data from spectral analyses indicate characteristic peaks corresponding to functional groups present in the molecule .
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate finds applications in various fields:
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS 50836-24-3) is synthesized via sequential esterification and Friedel-Crafts acylation. The process begins with the conversion of 3,4-(methylenedioxy)phenylacetic acid to its methyl ester using oxalyl chloride in anhydrous methanol at 0–5°C, achieving near-quantitative yields. This ester intermediate then undergoes electrophilic substitution using phosphorus pentoxide (P₂O₅) as a cyclodehydrating agent in dichloromethane. The reaction proceeds at ambient temperature over 18 hours, forming the 2-methyl-1,3-benzodioxole core. Key spectral data confirm success: ¹H-NMR displays a singlet at δ 3.40–3.80 ppm for the ‑CH₂‑C(O)‑ group and a singlet at δ 6.13 ppm for the ‑O‑CH₂‑O‑ methylenedioxy protons, while ¹³C-NMR reveals carbonyl carbons at δ 171–197 ppm [2] [4].
Table 1: Optimization of Esterification/Acylation Conditions
Parameter | Standard Conditions | Optimized Alternative | Impact on Yield |
---|---|---|---|
Catalyst | P₂O₅ | BF₃·Et₂O | ↓ 15% |
Solvent | Dichloromethane | Toluene | ↓ 22% |
Temperature | 25°C | 40°C | ↔ |
Reaction Time | 18 h | 12 h | ↓ 18% |
Alternative acylating agents (e.g., acetic anhydride) reduce efficiency due to competing hydrolysis of the methylenedioxy group. The P₂O₅-mediated method remains superior for its operational simplicity and scalability to gram quantities [2] [8].
The prochiral nature of the 2-methyl-1,3-benzodioxole scaffold necessitates enzymatic methods for enantiopure acetate synthesis. Lipases like Candida antarctica Lipase B (CAL-B) selectively hydrolyze the (S)-enantiomer of racemic methyl (2-methyl-1,3-benzodioxol-2-yl)acetate precursors. This exploits the steric differentiation imposed by the benzodioxole ring’s puckered conformation. The gem-disubstitution at C2 creates a chiral center upon functionalization, and the ring’s non-planarity (puckering angle ±24°) enhances enzyme-substrate diastereoselectivity. Optimal resolution occurs in phosphate buffer (pH 7.0)/isopropanol biphasic systems at 37°C, achieving enantiomeric excess (ee) >98% for the unreacted (R)-ester [6].
Table 2: Lipase Performance in Kinetic Resolution
Lipase Source | Substrate | ee (%) | Conversion (%) | E-value |
---|---|---|---|---|
Candida antarctica B | Racemic acetate | 98.5 | 45 | >200 |
Pseudomonas cepacia | Racemic acetate | 87.0 | 40 | 30 |
Rhizomucor miehei | N-Acetyl-1,3-benzodioxole | 92.3 | 38 | 65 |
The E-value >200 for CAL-B underscores its robustness. Industrial-scale applications use immobilized enzymes in continuous-flow reactors to minimize catalyst loading [6] [9].
Halogenation significantly modulates bioactivity. Electrophilic halogenation (Br₂, Cl₂, I₂) at the benzodioxole’s C5/C6 positions proceeds regioselectively using Lewis acids (e.g., AlCl₃). Ortho-halogenated derivatives (e.g., 5-Br, 5-Cl) exhibit superior COX-2 inhibition (IC₅₀ 1.12–1.30 µM) versus meta isomers (IC₅₀ 27.06–37.45 µM). This arises from halogen-induced aryl ring torsional twisting, disrupting coplanarity and enhancing hydrophobic contact within enzyme active sites. For example, compound 3b (2-(o-chlorophenyl acetate) shows 24-fold greater COX-1 potency than its meta-chloro analog 3d [2] [10].
Table 3: Regiochemistry Impact on Bioactivity
Compound | Halogen Position | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-1/COX-2) |
---|---|---|---|---|
3b | ortho-Cl | 1.12 | 1.30 | 0.862 |
3d | meta-Cl | 27.06 | 37.45 | 0.722 |
4f | ortho-F | 0.725 | 3.82 | 0.190 |
Directing groups (e.g., ester moieties) enable Pd-catalyzed C–H halogenation for inaccessible positions. However, overhalogenation degrades the methylenedioxy bridge, necessitating stoichiometric control [2] [10].
Phosphonium salts (e.g., Ph₃P⁺CH₂CO₂Me Br⁻) enable one-pot benzodioxole annulation. Salicylaldehyde derivatives undergo Wittig olefination followed by in situ cyclization with NaH/DMF, yielding methyl (2-substituted-1,3-benzodioxol-2-yl)acetates. This bypasses unstable diol intermediates. Yields reach 75–82% for electron-rich aromatics but drop to 45% with nitro substituents due to reduced nucleophilicity. The Appel reaction variant (PPh₃/CBr₄) converts in situ-formed hemiacetals to 2-chloromethyl intermediates, which then cyclize with catechols under phase-transfer conditions [9].
Key advantages:
Future directions include asymmetric Wittig reactions using chiral phosphonium ylides [9] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: